molecular formula C5H7ClN2O2S B1282123 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride CAS No. 66659-20-9

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Cat. No.: B1282123
CAS No.: 66659-20-9
M. Wt: 194.64 g/mol
InChI Key: ZEWJJZKVQOMYKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride typically involves the acylation of 2-aminothiazole. One common method is the reaction of 2-aminothiazole with an acylating agent such as acetic anhydride under suitable conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of antibiotics and other pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and affecting cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Amino-4-thiazoleacetic acid
  • 2-Amino-1,3-thiazol-4-yl)acetic acid
  • Cefotiam Dihydrochloride

Comparison: 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better solubility and reactivity, making it a preferred intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWJJZKVQOMYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515306
Record name (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66659-20-9
Record name (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-aminothiazol-4-ylacetic acid (1.2 g.) in dried methylene chloride (75 ml.) was introduced dried hydrogen chloride gas under ice-cooling and stirring to produce 2-aminothiazol-4-ylacetic acid hydrochloride, and to the mixture was gradually added phosphorus pentachloride (4.0 g.) under ice-cooling and stirring and the mixture was stirred for 1 to 2 hours at room temperature. After removal of methylene chloride from the mixture, to the residue was added dried benzene and then the solvent was distilled off. The residue was dissolved in dried acetone (20 ml.), and the solution was dropwise added to a solution of 3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-7-amino-3-cephem-4-carboxylic acid (1.8 g.) and sodium bicarbonate (2.1 g.) in a mixture of acetone (25 ml.) and water (25 ml.) under ice-cooling and stirring while the mixture was kept to pH 7.5 to 8.5 with triethylamine. The mixture was further stirred for 20 minutes, and acetone was removed at low temperature.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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